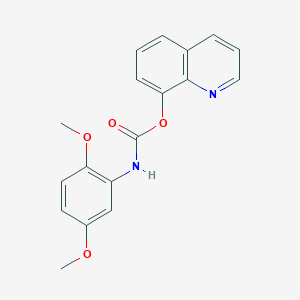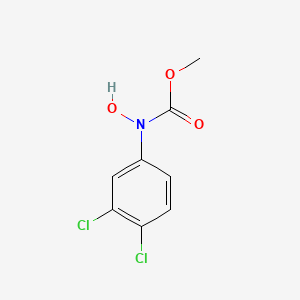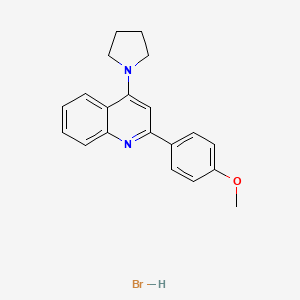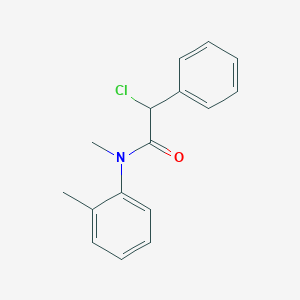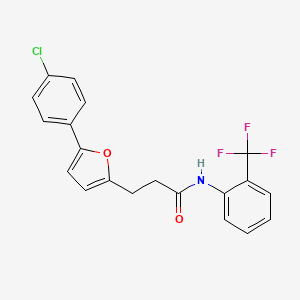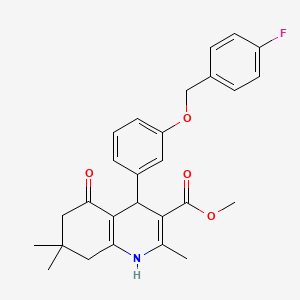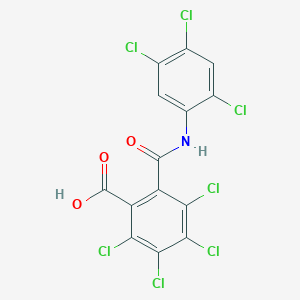
2',3,4,4',5,5',6-Heptachlorophthalanilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3,4,4’,5,5’,6-Heptachlorophthalanilic acid is a chlorinated aromatic compound with the molecular formula C14H4Cl7NO3 It is characterized by the presence of multiple chlorine atoms attached to a phthalanilic acid core
Métodos De Preparación
The synthesis of 2’,3,4,4’,5,5’,6-Heptachlorophthalanilic acid typically involves the chlorination of phthalanilic acid derivatives under controlled conditions. The reaction is carried out using chlorine gas or other chlorinating agents in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
2’,3,4,4’,5,5’,6-Heptachlorophthalanilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to elevated temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2’,3,4,4’,5,5’,6-Heptachlorophthalanilic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other chlorinated aromatic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chlorinated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2’,3,4,4’,5,5’,6-Heptachlorophthalanilic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to bind to specific sites on these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, disruption of cellular signaling, and interference with metabolic processes.
Comparación Con Compuestos Similares
2’,3,4,4’,5,5’,6-Heptachlorophthalanilic acid can be compared with other similar chlorinated aromatic compounds, such as:
2,2’,3,4,4’,5,6-Heptachlorobiphenyl: This compound has a similar chlorinated structure but differs in its biphenyl core.
5,5’-Thiodisalicylic acid: Another chlorinated aromatic compound with distinct sulfur-containing functional groups.
2,3,4,5,2’,4’,5’-Heptachlorobiphenyl: Similar in chlorination pattern but with a different core structure. The uniqueness of 2’,3,4,4’,5,5’,6-Heptachlorophthalanilic acid lies in its specific arrangement of chlorine atoms and its phthalanilic acid core, which confer unique chemical and biological properties.
Propiedades
Número CAS |
77106-20-8 |
|---|---|
Fórmula molecular |
C14H4Cl7NO3 |
Peso molecular |
482.3 g/mol |
Nombre IUPAC |
2,3,4,5-tetrachloro-6-[(2,4,5-trichlorophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H4Cl7NO3/c15-3-1-5(17)6(2-4(3)16)22-13(23)7-8(14(24)25)10(19)12(21)11(20)9(7)18/h1-2H,(H,22,23)(H,24,25) |
Clave InChI |
DFCKYXOHIGRFID-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





